![molecular formula C14H18ClN B2748656 1-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine CAS No. 2287340-52-5](/img/structure/B2748656.png)
1-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CP-55940 and is a synthetic analog of tetrahydrocannabinol (THC), the main psychoactive component found in cannabis.
Mécanisme D'action
CP-55940 exerts its effects by binding to the cannabinoid receptors in the brain and peripheral tissues. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain perception, mood, appetite, and immune function.
Effets Biochimiques Et Physiologiques
CP-55940 has been shown to have a range of biochemical and physiological effects. It can modulate the release of neurotransmitters such as dopamine, serotonin, and GABA, which are involved in mood, cognition, and pain perception. It can also inhibit the release of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CP-55940 is its potency and selectivity for the cannabinoid receptors. This allows for precise manipulation of the endocannabinoid system in animal models, which can help elucidate the underlying mechanisms of various diseases. However, one of the limitations of CP-55940 is its potential for abuse and dependence, which can complicate its use in clinical trials.
Orientations Futures
There are several future directions for research on CP-55940. One area of interest is its potential use in the treatment of various neurological disorders such as multiple sclerosis, epilepsy, and Alzheimer's disease. Another area of research is its use in the development of novel pain relievers that can be used in place of opioids, which have a high risk of addiction and overdose. Additionally, further studies are needed to better understand the long-term effects of CP-55940 on the endocannabinoid system and its potential for abuse and dependence.
Conclusion:
In conclusion, CP-55940 is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. Its potency and selectivity for the cannabinoid receptors make it a valuable tool for studying the endocannabinoid system and its role in various physiological processes. While there are limitations to its use, further research on CP-55940 has the potential to lead to the development of new treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of CP-55940 involves a multi-step process that requires the use of various reagents and solvents. The initial step involves the preparation of 4-chloro-2-methylphenylmagnesium bromide, which is then used in the subsequent step to react with 1-bicyclo[1.1.1]pentanone. The resulting product is then reacted with N-methylformamide to yield CP-55940.
Applications De Recherche Scientifique
CP-55940 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its use as a pain reliever. Studies have shown that CP-55940 can effectively reduce pain in animal models of neuropathic pain and inflammation.
Propriétés
IUPAC Name |
1-[3-(4-chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN/c1-10-5-11(15)3-4-12(10)14-6-13(7-14,8-14)9-16-2/h3-5,16H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWVHRPGHKBPGHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C23CC(C2)(C3)CNC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[3-(4-Chloro-2-methylphenyl)bicyclo[1.1.1]pentan-1-yl]methyl}(methyl)amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-4-methoxyaniline](/img/structure/B2748573.png)

![2-chloro-N-(3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2748577.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetohydrazide](/img/structure/B2748578.png)
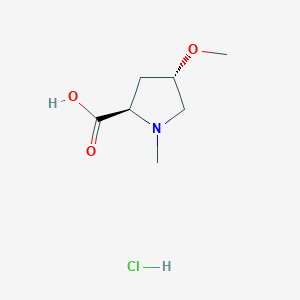
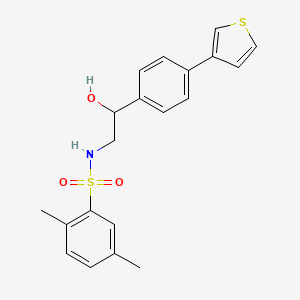
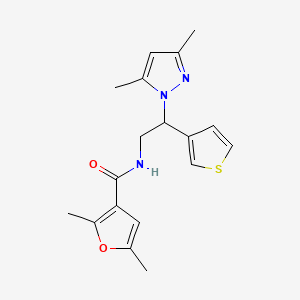
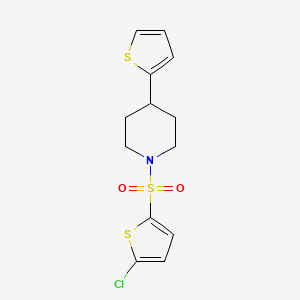
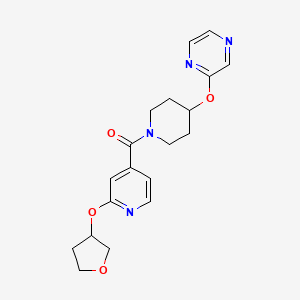
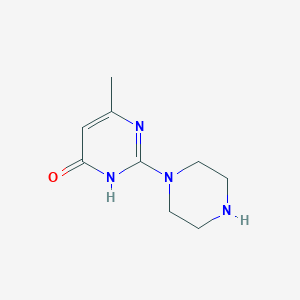
![N-[2,2-dimethyl-3-[[2-(4-morpholin-4-ylsulfonylphenoxy)acetyl]amino]propyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide](/img/structure/B2748589.png)
![7-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2748591.png)
![N-(2-ethoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748592.png)
![1h-Pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B2748594.png)